molecular formula C17H16FN3O3 B2699273 6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide CAS No. 1796892-19-7

6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide

Cat. No.: B2699273
CAS No.: 1796892-19-7
M. Wt: 329.331
InChI Key: BVZODBIJWHOEMB-UHFFFAOYSA-N
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Description

6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a pyridine ring, a fluorophenyl group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor. This step often requires the use of a strong base and a suitable solvent under controlled temperature conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of a fluorinated aromatic compound and a suitable nucleophile.

    Coupling with Pyridine-3-carboxamide: The final step involves coupling the azetidinone intermediate with pyridine-3-carboxamide. This step can be achieved through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of action.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-N-[1-(4-chlorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    6-ethoxy-N-[1-(4-bromophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide: Similar structure with a bromine atom instead of fluorine.

    6-ethoxy-N-[1-(4-methylphenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide lies in its specific substitution pattern, which can influence its pharmacological properties and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3/c1-2-24-15-8-3-11(9-19-15)16(22)20-14-10-21(17(14)23)13-6-4-12(18)5-7-13/h3-9,14H,2,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZODBIJWHOEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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